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Abstract
Francium (Fr), with atomic number 87, is the heaviest of the alkali metals and one of the most

elusive elements in the periodic table. Its extreme rarity and high radioactivity, with its most

stable isotope, ²²³Fr, having a half-life of only 22 minutes, preclude direct empirical

measurement of its bulk physical properties.[1] Consequently, our understanding of francium
as a metallic element is derived almost entirely from theoretical predictions and extrapolations

from the known properties of lighter alkali metals. This guide provides a comprehensive

overview of the predicted physical properties of francium metal, intended for a technical

audience. It summarizes the quantitative predictions in a structured format, details the

theoretical and computational methodologies employed in these predictions, and provides a

visual representation of the logical relationships governing these properties.

Predicted Physical Properties of Francium Metal
The physical properties of francium are anticipated to follow the trends observed in the alkali

metal group. However, relativistic effects, which become significant for heavy elements, cause

some deviations from simple extrapolations. The predicted values for key physical properties

are summarized in Table 1. It is important to note that a range of values exists for some

properties, reflecting the different theoretical models and assumptions used in their prediction.
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Property Predicted Value(s) Units

Melting Point

8.0 °C (281 K)[1], 20 ± 1.5 °C

(293 ± 1.5 K)[1], 21 °C (294 K)

[2], 24.861 ± 0.517 °C

(298.011 ± 0.517 K)[3], 27 °C

(300 K)[1]

°C (K)

Boiling Point

598 °C (871 K)[1], 620 °C (893

K)[1], 640 °C (913 K)[1], 650

°C (923 K)[2], 677 °C (950 K)

[1]

°C (K)

Density ~2.4 g/cm³[1], ~2.48 g/cm³[1] g/cm³

Crystal Structure Body-Centered Cubic (BCC) -

First Ionization Energy
380 kJ/mol[4], 392.811(4)

kJ/mol[1]
kJ/mol

Electron Affinity 44 kJ/mol[4] kJ/mol

Electronegativity (Pauling

Scale)
0.7[1] -

Atomic Radius (Empirical) 260 pm (extrapolated) pm

Covalent Radius (Single Bond) 223 pm pm

Van der Waals Radius 348 pm (extrapolated) pm

Theoretical and Computational Protocols for
Property Prediction
The prediction of francium's physical properties relies on sophisticated theoretical and

computational methodologies, as direct experimental measurement is not feasible. These

"experiments" are conducted in silico, employing principles of quantum mechanics and periodic

trends.
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For heavy elements like francium, the high nuclear charge causes the inner electrons to move

at speeds approaching the speed of light, necessitating the inclusion of relativistic effects in

quantum mechanical calculations.[5] These effects can significantly influence the electronic

structure and, consequently, the physical and chemical properties of the element.[6]

Methodology:

Relativistic Hamiltonian: The calculations start with the Dirac equation, which incorporates

special relativity into quantum mechanics, rather than the non-relativistic Schrödinger

equation. The Dirac-Coulomb Hamiltonian is a common choice.

Electron Correlation: The complex interactions between francium's 87 electrons are

accounted for using post-Hartree-Fock methods. Two prominent approaches are:

Configuration Interaction (CI): In this method, the exact wave function is expressed as a

linear combination of Slater determinants corresponding to different electronic

configurations.[7] For heavy elements, this requires a relativistic framework (Relativistic

CI). The accuracy of the calculation depends on the number of configurations included

(e.g., CISD for single and double excitations, or full CI for a complete treatment within a

given basis set).

Many-Body Perturbation Theory (MBPT): This method treats the electron correlation as

a perturbation to the Hartree-Fock solution.[8] It provides a systematic way to calculate

corrections to the energy and other properties.

Basis Sets: The atomic orbitals are described by a set of mathematical functions known as

a basis set. For francium, these basis sets must be extensive and flexible enough to

describe the complex electronic structure. The Dirac-Fock-Sturm orbitals (DFS) basis is

one such choice.[6]

Property Calculation: Once the electronic structure is determined, properties like ionization

energy and electron affinity can be calculated from the energy differences between the

neutral atom and its ions.

Workflow:
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Define System: Francium Atom

Select Relativistic Hamiltonian
(e.g., Dirac-Coulomb)

Choose Basis Set
(e.g., Dirac-Fock-Sturm)

Select Electron Correlation Method
(e.g., CI, MBPT)

Perform Self-Consistent Field (SCF)
Calculation (e.g., Dirac-Fock)

Perform Post-SCF Calculation
for Electron Correlation

Calculate Properties
(Ionization Energy, Electron Affinity)

Predicted Properties
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Caption: Workflow for relativistic ab initio calculation of francium's electronic properties.

Melting Point Prediction from Binary Ionic Crystals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1236283?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A novel method has been proposed for calculating the melting point of alkali metals based on

the properties of their halide salts.[3]

Methodology:

Lattice Energy and Ionic Radii: The method establishes a matrix relationship between the

ionic radii of the alkali metal and halide ions, the lattice energy (U) of the resulting binary

ionic crystal (e.g., FrCl), and the melting temperature of the crystal.

Degree of Bond Ionicity: A new equation is derived that relates the melting temperature of

the ionic crystal to the lattice energy and the degree of bond ionicity (ε): Tm = f(U, ε).

Extrapolation to the Metal: Based on the calculated melting temperatures of a series of the

alkali metal's halide crystals, the melting temperature of the pure metal is then determined

through a developed calculation method. For francium, this method yielded a predicted

melting point of 24.861 ± 0.517 °C.[3]

Extrapolation from Periodic Trends (Mendeleev's
Method)
This classical approach relies on the periodic law, which states that the properties of elements

are a periodic function of their atomic number.[9]

Methodology:

Data Collection: The known physical properties (e.g., melting point, boiling point, density)

of the other alkali metals (Li, Na, K, Rb, Cs) are collected.

Trend Analysis: These properties are plotted against the atomic number or period number.

The trends observed within the group are then analyzed. For alkali metals, melting and

boiling points generally decrease down the group, while density generally increases.

Extrapolation: The observed trend is extrapolated to the next element in the group,

francium (period 7). This can be done graphically or by fitting the data to a mathematical

function and evaluating it for francium's atomic number.
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Refinement: For properties like ionization energy, simple extrapolation is refined by

considering relativistic effects, which are known to cause a slight increase for francium
compared to cesium, counter to the general trend.[1]

Logical Relationships of Francium's Properties
The predicted physical properties of francium are interconnected and are a direct

consequence of its position in the periodic table and its electronic structure. The following

diagram illustrates these relationships.

Francium (Fr)
Group 1, Period 7

Atomic Number: 87

Electronic Structure
[Rn] 7s¹
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(High Nuclear Charge)
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(Typical for Alkali Metals)
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Caption: Relationship between francium's periodic position and its predicted properties.

Conclusion
The physical properties of francium metal, while not directly measurable, can be predicted with

a reasonable degree of confidence through a combination of relativistic quantum theory,
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calculations based on the properties of its compounds, and extrapolation from periodic trends.

These theoretical approaches consistently point towards francium being a low-melting, low-

density, and highly reactive metal with a body-centered cubic crystal structure, in line with its

position as the heaviest alkali metal. The inherent uncertainties in the predicted values

underscore the challenges in modeling the complex interplay of electron correlation and

relativistic effects in such a heavy element. Further advancements in computational chemistry

and theoretical physics will continue to refine our understanding of this enigmatic element.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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